molecular formula C6H12ClF2N B2413913 (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride CAS No. 2416218-51-2

(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride

Cat. No. B2413913
CAS RN: 2416218-51-2
M. Wt: 171.62
InChI Key: SDZWZSZCRMFISG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride, also known as LY2456302, is a selective and potent antagonist of the kappa opioid receptor (KOR). It is a white crystalline powder with a molecular weight of 256.75 g/mol. The compound has shown potential in the treatment of various diseases, including depression, anxiety, and drug addiction. In

Scientific Research Applications

Synthesis and Antiviral Activity

  • Enantiomeric forms of cyclobutyl nucleoside analogues, including derivatives related to (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride, have been synthesized and found to be highly active against a range of herpesviruses in vitro. These compounds mimic the absolute configuration of natural nucleosides and selectively inhibit herpes simplex virus (HSV-1) DNA polymerase, showing efficacy in mouse cytomegalovirus model infections (Bisacchi et al., 1991).

Neurokinin-1 Receptor Antagonist

  • Derivatives of (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride have been developed as neurokinin-1 receptor antagonists. These compounds are orally active, water-soluble, and effective in pre-clinical tests related to clinical efficacy in emesis and depression (Harrison et al., 2001).

Analgesic Activity

  • Optically pure enantiomers of cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides, related to (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride, have been synthesized and evaluated for analgesic activities using methods like the acetic acid writhing method and the bradykinin-induced flexor reflex method (Takahashi et al., 1984).

Chiral Intermediate Synthesis

  • Chiral intermediates related to (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride are vital for the synthesis of certain pharmaceutical compounds, like Ticagrelor, used for treating acute coronary syndromes. These intermediates demonstrate high yield and purity, showcasing potential for industrial applications (Guo et al., 2017).

Platinum Bond Formation

  • Studies have been conducted on the formation of a σ-cyclobutyl-platinum bond, which is relevant to the synthesis and reactions of cyclobutyl derivatives like (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride. This research contributes to the understanding of organometallic chemistry and complex formation (Simms & Ibers, 1987).

Microwave Spectra and Structure Studies

  • Microwave spectra and structural studies of cyclobutyl derivatives provide insights into their molecular structure and properties, which are essential for understanding the behavior of compounds like (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride (Kim & Gwinn, 1966).

Sigma Receptor Ligands

  • N-alkyl-substituted derivatives of cyclohexylamines, structurally related to (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride, have been synthesized and found to bind potently to sigma receptors. This research is significant in the context of developing new drugs targeting these receptors (Radesca et al., 1991).

properties

IUPAC Name

(1R)-1-cyclobutyl-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5(9)4-2-1-3-4;/h4-6H,1-3,9H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRCLKXDAVJSPY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride

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